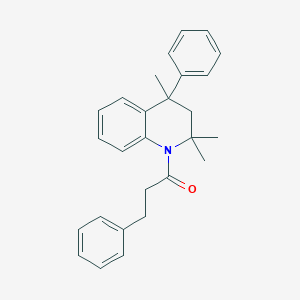
3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-1-one is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential use in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-1-one can be achieved through a multi-step process involving the following key steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Trimethyl and Phenyl Groups: The trimethyl and phenyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkylating agents and catalysts such as aluminum chloride.
Formation of the Propanone Moiety: The propanone moiety can be introduced through a Claisen condensation reaction between an appropriate ester and a ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents and catalysts.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Pharmacology: Research is conducted to investigate its pharmacokinetics and pharmacodynamics properties.
作用机制
The mechanism of action of 3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.
相似化合物的比较
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
2-phenylquinoline: Similar structure with a phenyl group at the 2-position.
4-phenylquinoline: Similar structure with a phenyl group at the 4-position.
Uniqueness
3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-1-one is unique due to the presence of both trimethyl and phenyl groups, which may enhance its biological activity and specificity compared to other quinoline derivatives
属性
CAS 编号 |
331661-08-6 |
|---|---|
分子式 |
C27H29NO |
分子量 |
383.5g/mol |
IUPAC 名称 |
3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-1-one |
InChI |
InChI=1S/C27H29NO/c1-26(2)20-27(3,22-14-8-5-9-15-22)23-16-10-11-17-24(23)28(26)25(29)19-18-21-12-6-4-7-13-21/h4-17H,18-20H2,1-3H3 |
InChI 键 |
UTRNQNGXRKFLIC-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)CCC3=CC=CC=C3)(C)C4=CC=CC=C4)C |
规范 SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)CCC3=CC=CC=C3)(C)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-Dibromo-6-methoxy-2-({[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B400876.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide](/img/structure/B400878.png)
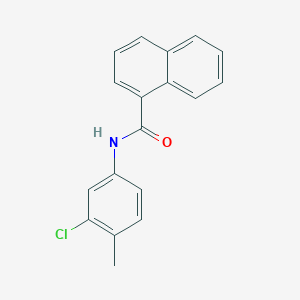
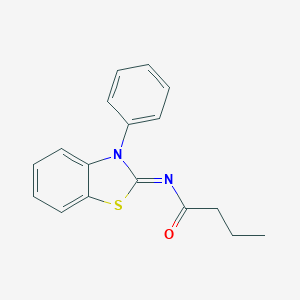
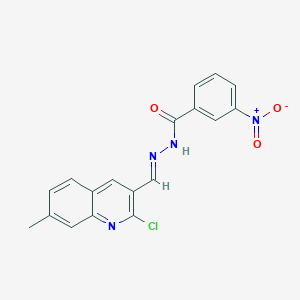
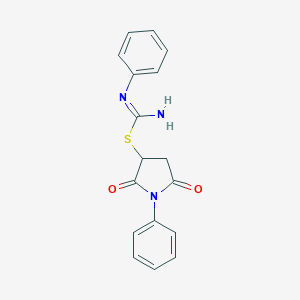
![N'-[(3Z)-5-BROMO-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE](/img/structure/B400888.png)
![(4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B400889.png)
![4-[(4-fluorophenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B400891.png)
![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-(2-phenylhydrazinyl)-1,3-thiazol-4-one](/img/structure/B400893.png)
![2-[2-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B400894.png)
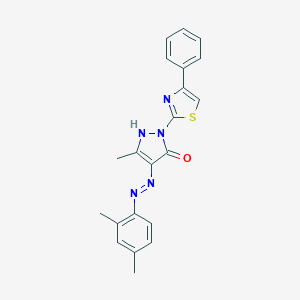
![(4Z)-4-[2-(3-hydroxyphenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B400898.png)
![4-[3-(2-Chlorophenyl)-2-propenylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B400900.png)
